Sodium methanesulfinate

Catalog No.
S608143
CAS No.
20277-69-4
M.F
CH3NaO2S
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methanesulfinate

CAS Number

20277-69-4

Product Name

Sodium methanesulfinate

IUPAC Name

sodium;methanesulfinate

Molecular Formula

CH3NaO2S

Molecular Weight

102.09 g/mol

InChI

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1

InChI Key

LYPGDCWPTHTUDO-UHFFFAOYSA-M

SMILES

CS(=O)[O-].[Na+]

Synonyms

methane sulfinic acid, methanesulfinic acid, methanesulfinic acid, sodium salt, MSA acid

Canonical SMILES

CS(=O)[O-].[Na+]

Sodium methanesulfinate is an aliphatic sodium sulfinate with the molecular formula CH5NaO2S\text{CH}_5\text{NaO}_2\text{S} and a molecular weight of approximately 104.1 g/mol. It appears as a white to light beige powder and is hygroscopic, meaning it can absorb moisture from the air. The compound is soluble in water and methanol, but it is sensitive to air and should be stored in an inert atmosphere at room temperature to maintain its stability . Sodium methanesulfinate is primarily used as a reagent in organic synthesis, particularly for the preparation of various organosulfur compounds.

Due to the lack of research on sodium methanesulfinate, its mechanism of action in any biological system is unknown.

Information on the safety hazards of sodium methanesulfinate is limited. However, as a general precaution, it is recommended to handle the compound with gloves and avoid inhalation or ingestion. Similar sulfinate compounds can be irritants to the skin and eyes [].

  • Cross-Coupling Reactions: It has been utilized in cross-coupling reactions with aryl boronic acids, leading to the formation of sulfonylated products .
  • Conjugate Additions: The compound can undergo conjugate addition to vinyl heterocycles, which is important for synthesizing complex organic molecules .
  • Formation of Sulfonyl Radicals: Sodium methanesulfinate serves as a sulfonylating agent in various reactions, contributing to the formation of thiosulfonates, sulfonamides, and sulfones through S–S, N–S, and C–S bond formations .

Sodium methanesulfinate can be synthesized through various methods:

  • Neutralization Reaction: It can be prepared by neutralizing methanesulfonic acid with sodium hydroxide. This method involves adding one equivalent of sodium hydroxide to methanesulfonic acid and then diluting it to achieve the desired concentration .
  • Oxidation Reactions: Some synthesis routes involve the oxidation of thioethers or sulfides to form sulfinates, which can then be converted into sodium methanesulfinate under appropriate conditions .
  • Decarboxylation Reactions: Advanced synthetic strategies may include photolytic decarboxylation reactions that yield various sodium sulfinates, including sodium methanesulfinate .

Sodium methanesulfinate has several applications in organic chemistry:

  • Building Block for Organosulfur Compounds: It serves as a versatile building block for synthesizing valuable organosulfur compounds, including vinyl sulfones and allylic sulfones .
  • Sulfonylating Agent: The compound is employed as a sulfonylating reagent in organic synthesis, facilitating the formation of diverse sulfur-containing molecules .
  • Research Tool: It is used in laboratory settings for various chemical transformations and synthesis processes.

Sodium methanesulfinate shares similarities with other sodium sulfinates but possesses unique characteristics that set it apart. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
Sodium benzenesulfinateC6H5NaO2SDerived from benzene; used in aromatic sulfonation
Sodium phenylsulfinateC6H5NaO2SSimilar structure; used for similar sulfonylation reactions
Sodium sulfinates (general)RSO2NaVersatile reagents for forming S–S, N–S, and C–S bonds

Uniqueness of Sodium Methanesulfinate:

  • Sodium methanesulfinate's aliphatic nature allows for different reactivity patterns compared to its aromatic counterparts.
  • Its specific applications in synthesizing cyclooxygenase-2 inhibitors highlight its unique role in medicinal chemistry.

Related CAS

17696-73-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (97.96%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20277-69-4

Dates

Modify: 2023-08-15

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